molecular formula C7H18ClN B2472299 Methyl(2-methylpentyl)amine hydrochloride CAS No. 2225143-98-4

Methyl(2-methylpentyl)amine hydrochloride

Cat. No. B2472299
CAS RN: 2225143-98-4
M. Wt: 151.68
InChI Key: URZAANDGQAJGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(2-methylpentyl)amine hydrochloride is a chemical compound with the CAS Number: 2225143-98-4 . It has a molecular weight of 151.68 and its IUPAC name is N,2-dimethylpentan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for Methyl(2-methylpentyl)amine hydrochloride is 1S/C7H17N.ClH/c1-4-5-7(2)6-8-3;/h7-8H,4-6H2,1-3H3;1H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Amines, including Methyl(2-methylpentyl)amine hydrochloride, show characteristic reactions. For instance, they can undergo reactions with acid chlorides to form amides . They also exhibit spectroscopic properties, with N−H bonds of primary and secondary amines showing absorptions in the infrared spectrum .


Physical And Chemical Properties Analysis

Methyl(2-methylpentyl)amine hydrochloride has a molecular weight of 151.68 . In NMR spectroscopy, the hydrogens attached to an amine typically appear at 2.3-3.0 ppm . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .

Scientific Research Applications

Gas Chromatography in Analyzing Aqueous Solutions

Methyl(2-methylpentyl)amine hydrochloride, along with other alkyl amine hydrochlorides, can be directly determined in aqueous solutions using gas chromatography. This method involves converting the hydrochloride salts to free amines, allowing for chromatographic separation and detection (Umbreit, Nygren, & Testa, 1969).

Synthesis and Conformational Studies

The synthesis of methyl(2-methylpentyl)amine hydrochloride derivatives, such as cis- and trans-2-methyl- and 2,NN-trimethylchroman-3-amines, has been described. These studies focus on the configurations and preferred conformations of the free bases and their derivatives (Booth, Huckle, & Lockhart, 1973).

Raman Spectroscopy of Amino Acids

Raman spectroscopy has been used to determine the spectra of methylated amines and their corresponding ammonium chlorides. This technique helps in understanding the vibrations involved in these compounds, offering insights into their molecular structure (Edsall, 1937).

Synthesis of Heterocyclic Systems

Methyl(2-methylpentyl)amine hydrochloride plays a role in the synthesis of various heterocyclic systems. These synthetic processes are crucial for developing compounds used in pharmaceuticals and other applications (Kralj et al., 1997).

Synthesis of N-Methyl- and N-Alkylamines

N-Methyl- and N-alkylamines, including methyl(2-methylpentyl)amine, are synthesized using reductive amination processes. This method is important for the production of chemicals used in various scientific and industrial applications (Senthamarai et al., 2018).

Photofluorination in Organic Chemistry

Methyl(2-methylpentyl)amine is used in liquid-phase photofluorination, a process that aids in the synthesis of perfluorotertiary amines. These amines are difficult to synthesize through conventional methods, highlighting the significance of this application in organic chemistry (Ono, Yamanouchi, & Scherer, 1995).

Surface Modification Techniques

Amine groups, including those derived from methyl(2-methylpentyl)amine, are introduced on polyethylene surfaces using plasma immobilization. This process is crucial in biomaterial science for modifying material surfaces to achieve desired properties (Terlingen et al., 1993).

properties

IUPAC Name

N,2-dimethylpentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-4-5-7(2)6-8-3;/h7-8H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZAANDGQAJGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(2-methylpentyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.